molecular formula C8H11NO3 B13799733 Ethyl 2-cyano-4-oxopentanoate CAS No. 62981-80-0

Ethyl 2-cyano-4-oxopentanoate

Cat. No.: B13799733
CAS No.: 62981-80-0
M. Wt: 169.18 g/mol
InChI Key: WCOOHFKTZREKRW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-oxopentanoate is an organic compound with the molecular formula C8H11NO3 It is a derivative of cyanoacetic acid and is characterized by the presence of both a cyano group (-CN) and a keto group (-C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate ketone under basic conditions. For example, the reaction of ethyl cyanoacetate with acetone in the presence of a base such as sodium ethoxide can yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. specific details on industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products Formed

    Cyanoacetamide Derivatives: Formed through condensation reactions with amines.

    Alcohols: Formed through the reduction of the keto group.

Scientific Research Applications

Ethyl 2-cyano-4-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-oxopentanoate, particularly in its role as an antifungal agent, involves the inhibition of succinate dehydrogenase (SDH). This enzyme is a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts the mitochondrial function, leading to the inhibition of fungal growth .

Comparison with Similar Compounds

Ethyl 2-cyano-4-oxopentanoate can be compared with other similar compounds, such as:

Properties

CAS No.

62981-80-0

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

ethyl 2-cyano-4-oxopentanoate

InChI

InChI=1S/C8H11NO3/c1-3-12-8(11)7(5-9)4-6(2)10/h7H,3-4H2,1-2H3

InChI Key

WCOOHFKTZREKRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C)C#N

Origin of Product

United States

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